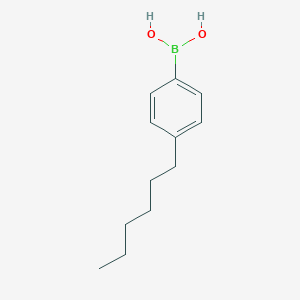

4-Hexylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(4-hexylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYBKGAFWFRFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400715 | |

| Record name | 4-Hexylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105365-50-2 | |

| Record name | 4-Hexylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexylphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hexylphenylboronic acid chemical properties

An In-depth Technical Guide to 4-Hexylphenylboronic Acid

Introduction

This compound, a member of the arylboronic acid family, is a versatile organic compound with significant applications in organic synthesis, materials science, and medicinal chemistry.[1] Its utility stems from the presence of the boronic acid functional group, which enables it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The hydrophobic hexyl group attached to the phenyl ring allows for its incorporation into various organic matrices, enhancing the properties of polymers and improving the solubility of active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | (4-hexylphenyl)boronic acid | [2] |

| Synonyms | 4-Hexylbenzeneboronic acid | [1][3] |

| CAS Number | 105365-50-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₉BO₂ | [1][2][3][4] |

| Molecular Weight | 206.09 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 81 - 84 °C | [1] |

| Purity | ≥97% | [3] |

| SMILES | CCCCC1=CC=C(C=C1)B(O)O | [2] |

| InChI | InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3 | [2] |

| InChIKey | CFYBKGAFWFRFRJ-UHFFFAOYSA-N | [2] |

| Storage | Inert atmosphere, 2-8°C or at -20°C | [3][4] |

Reactivity and Key Reactions

Boronic acids are generally mild Lewis acids that are stable and easy to handle, making them important reagents in organic synthesis.[6][7] The reactivity of this compound is primarily centered around the boronic acid moiety.

2.1 Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate.[1][8] This reaction is widely used to synthesize biaryls and other complex organic molecules.[7][9]

2.2 Formation of Boronic Esters

Boronic acids react with alcohols and diols to form boronic esters.[6][7] This reversible reaction can be used to protect diols or to modify the properties of the boronic acid for specific applications.[6][7]

2.3 Dehydration to Boroxines

The dehydration of boronic acids, often through heating, leads to the formation of boroxines, which are trimeric anhydrides.[6][7] It is important to note that commercially available arylboronic acids may contain these boroxine anhydrides, which can affect their reactivity.[10]

Experimental Protocols

3.1 General Synthesis of this compound

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][11]

-

Step 1: Formation of the Grignard Reagent: 4-Bromo-1-hexylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 4-hexylphenylmagnesium bromide.

-

Step 2: Reaction with Trialkyl Borate: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, at a low temperature (e.g., -78 °C).[11][12]

-

Step 3: Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield this compound.[7][12]

3.2 Purification by Recrystallization

To ensure high reactivity, especially in Suzuki-Miyaura coupling, it is often necessary to recrystallize commercial this compound to remove any boroxine anhydrides.[10]

-

Procedure: The crude this compound is dissolved in a minimal amount of a hot solvent, such as water or a mixed solvent system.[10] The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

3.3 Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

-

Reagents and Materials:

-

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Purge the vessel with an inert gas.

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst (typically 0.1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]

-

After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Applications in Research and Drug Development

This compound is a valuable tool in various scientific and industrial fields.

4.1 Organic Synthesis

It serves as a fundamental building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its participation in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many biologically active compounds.

4.2 Materials Science

The hydrophobic hexyl chain makes this compound suitable for incorporation into polymers and other materials.[1] This can enhance properties such as conductivity and strength, leading to the development of advanced materials like those used in Organic Light Emitting Diodes (OLEDs).[9]

4.3 Medicinal Chemistry and Drug Development

Phenylboronic acid derivatives have gained attention for their biological activity and potential applications in targeted cancer therapy.[14] They can act as enzyme inhibitors, for example, by targeting proteasomes, which are involved in cancer cell growth.[14] The ability of boronic acids to reversibly bind to diols is also exploited in the development of sensors for carbohydrates like glucose and in drug delivery systems.[1][15]

4.4 Bioconjugation and Sensor Technology

In biochemistry, this compound can be used to modify biomolecules, such as proteins and nucleic acids.[1] This allows for the attachment of functional groups for applications in drug delivery and diagnostics.[1] Furthermore, its ability to bind with diols makes it a candidate for use in sensors designed to detect sugars and other biomolecules.[1]

Safety and Handling

According to GHS hazard statements, this compound causes skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[3][4]

Conclusion

This compound is a highly valuable and versatile chemical compound with a broad range of applications. Its unique combination of a reactive boronic acid group and a hydrophobic alkyl chain makes it an essential building block in the synthesis of advanced materials, complex organic molecules, and potential therapeutic agents. A thorough understanding of its chemical properties and reactivity is crucial for its effective utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H19BO2 | CID 4197864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. usbio.net [usbio.net]

- 5. boronmolecular.com [boronmolecular.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Physical Properties of 4-Hexylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical properties of 4-Hexylphenylboronic acid. Given the specificity of this compound, some data points are inferred from the general behavior of arylboronic acids and related compounds. This document is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Core Physical and Chemical Data

This compound is an organic compound containing a phenyl ring substituted with a hexyl group and a boronic acid moiety. Its structure lends it to applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BO₂ | [1][2][3][4] |

| Molecular Weight | 206.09 g/mol | [1][2][3][4] |

| CAS Number | 105365-50-2 | [1][2][3][4] |

| Appearance | White to off-white solid (presumed) | General knowledge of arylboronic acids |

| Melting Point | Data not available. Boronic acids often dehydrate upon heating to form cyclic anhydrides (boroxines), which can complicate accurate melting point determination.[5] | - |

| Boiling Point | Data not available. Likely to decompose at elevated temperatures. | - |

| Density | Data not available. | - |

| Solubility | No specific quantitative data is available. Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[6] The hexyl group in this compound will increase its lipophilicity, likely enhancing solubility in less polar organic solvents compared to the parent phenylboronic acid. | - |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections describe standard protocols applicable to this compound.

Determination of Melting Point

The melting point of boronic acids can be challenging to measure accurately due to their propensity to dehydrate.[5] However, a standard procedure using a capillary melting point apparatus can provide a melting range.

Principle: A small, powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[3]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting.

-

-

Reporting: The result is reported as a melting range.

Determination of Solubility (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various solvents.[1][7]

Principle: A mixture of the solute and solvent of a known composition is heated at a controlled rate with stirring. The temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.[1][8]

Apparatus:

-

Jacketed glass vessel

-

Thermostat bath

-

Magnetic stirrer and stir bar

-

Precision thermometer

-

Luminance probe or laser beam and detector to monitor turbidity

-

Analytical balance

Procedure:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel to create a mixture of a known mole fraction.

-

Heating and Equilibration: The vessel is placed in the thermostat bath, and the mixture is stirred continuously. The temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[9]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The point of complete dissolution is identified by the sharp decrease in turbidity, resulting in a clear solution.

-

Data Recording: The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.

-

Data Analysis: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Determination of Density (For a Solid Compound)

While no specific data is available for this compound, the density of a solid can be determined using the liquid displacement method.

Principle: The volume of a known mass of the solid is determined by measuring the volume of a liquid it displaces. The density is then calculated as mass divided by volume. The liquid chosen must be one in which the solid is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., a nonpolar solvent like hexane, in which arylboronic acids have poor solubility[6])

Procedure:

-

Mass Measurement: A sample of this compound is accurately weighed.

-

Initial Volume: A known volume of the immiscible liquid is added to a graduated cylinder.

-

Displacement: The weighed solid is carefully added to the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully submerged.

-

Final Volume: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / (final volume - initial volume)

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. usbio.net [usbio.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Hexylphenylboronic Acid (CAS: 105365-50-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenylboronic acid, with the Chemical Abstracts Service (CAS) number 105365-50-2, is a versatile organoboron compound that has garnered significant interest across various scientific disciplines. Its unique chemical properties, particularly the presence of a boronic acid functional group attached to a hexyl-substituted phenyl ring, make it a valuable reagent in organic synthesis, a key component in the development of advanced materials, and a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key applications with detailed experimental protocols, and its emerging role in drug discovery and sensor technology.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties.

| Identifier | Value |

| CAS Number | 105365-50-2[1] |

| Molecular Formula | C₁₂H₁₉BO₂[1] |

| Molecular Weight | 206.09 g/mol [1] |

| IUPAC Name | (4-hexylphenyl)boronic acid[1] |

| Synonyms | 4-n-Hexylphenylboronic acid, p-hexylphenylboronic acid, 4-Hexylbenzeneboronic acid[1] |

| Physical Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 81-84 °C |

| Boiling Point | 342.6 °C at 760 mmHg |

| Flash Point | 161 °C |

| Density | 1 g/cm³ |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone.[2][3][4] Limited solubility in nonpolar solvents like hexanes.[5] |

Synthesis and Spectroscopic Characterization

General Synthesis Protocol

The synthesis of this compound typically involves a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a representative experimental protocol.

Reaction Scheme:

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 1-bromo-4-hexylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white solid.

Spectroscopic Data (Predicted and Representative)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | δ 7.8-8.0 (d, 2H, aromatic protons ortho to boron), δ 7.2-7.4 (d, 2H, aromatic protons meta to boron), δ 2.6 (t, 2H, benzylic CH₂), δ 1.6 (m, 2H, CH₂), δ 1.3 (m, 6H, (CH₂)₃), δ 0.9 (t, 3H, CH₃)[6][7][8][9] |

| ¹³C NMR | δ 145-150 (C-B), δ 135-138 (aromatic CH ortho to boron), δ 128-130 (aromatic CH meta to boron), δ 130-135 (ipso-C of hexyl group), δ 35-37 (benzylic CH₂), δ 31-33, 29-31, 22-24 (aliphatic CH₂), δ 14 (CH₃)[10][11] |

| FT-IR (cm⁻¹) | ~3300-3500 (O-H stretch, broad), ~2920-2960 (C-H stretch, aliphatic), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1090 (C-B stretch)[12][13][14][15][16] |

| Mass Spec (EI) | M⁺ at m/z 206. Common fragments would arise from loss of water, the hexyl chain, and rearrangements.[17][18][19][20] |

Key Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[21]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 °C to 110 °C for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Signaling Pathways

Phenylboronic acids have emerged as a significant class of compounds in drug discovery due to their ability to form reversible covalent bonds with diols present in many biological molecules.[22] This interaction is central to their mechanism of action as enzyme inhibitors and for targeted drug delivery.

Mechanism of Enzyme Inhibition:

The boron atom in phenylboronic acids can interact with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to their inhibition. This is a key mechanism for their anticancer and antibacterial properties.

Signaling Pathway Inhibition in Cancer:

Phenylboronic acid derivatives have been shown to inhibit cancer cell migration and proliferation by targeting key signaling pathways. For instance, they can decrease the activity of Rho family GTP-binding proteins (RhoA, Rac1, and Cdc42), which are crucial for cell motility and cytoskeletal organization.[23]

Diagram of Phenylboronic Acid's Effect on Cancer Cell Migration Signaling:

Caption: Phenylboronic acids inhibit cancer cell migration.

Glucose Sensing Applications

The ability of phenylboronic acids to reversibly bind with diols makes them ideal for the development of glucose sensors.[24][25][26][27] This interaction is pH-dependent and can be transduced into a measurable signal, such as a color change or a change in fluorescence.

Mechanism of Glucose Sensing:

This compound can be incorporated into a polymer matrix. In the presence of glucose, the boronic acid moieties bind to the cis-diol groups of glucose, leading to a change in the physical properties of the polymer, such as swelling or a change in its refractive index. This change can be detected optically.

Logical Diagram of a Phenylboronic Acid-Based Glucose Sensor:

Caption: Principle of a glucose sensor using this compound.

Conclusion

This compound is a highly valuable and versatile chemical compound with broad applications in organic synthesis, materials science, and drug development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for synthetic chemists. Furthermore, its unique ability to interact with biological molecules has opened up exciting avenues for the design of novel therapeutics and advanced diagnostic sensors. This technical guide provides researchers and scientists with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their work, paving the way for future innovations in their respective fields.

References

- 1. This compound | C12H19BO2 | CID 4197864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 7. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. rsc.org [rsc.org]

- 11. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. uni-saarland.de [uni-saarland.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. nbinno.com [nbinno.com]

- 22. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. OPG [opg.optica.org]

- 27. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Hexylphenylboronic Acid in Research and Development

This technical guide provides an in-depth overview of 4-Hexylphenylboronic acid, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, key applications, and relevant experimental protocols.

Core Properties of this compound

This compound is an organic compound featuring a phenyl ring substituted with a hexyl group and a boronic acid functional group. Its properties make it a valuable reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 206.09 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₉BO₂ | [1][2][3] |

| CAS Number | 105365-50-2 | [1][2][3] |

| IUPAC Name | (4-hexylphenyl)boronic acid | [2] |

| Melting Point | 81 - 84 °C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | Typically ≥97% | [3][4] |

Key Applications in Research and Drug Development

This compound serves as a critical building block in various fields. Its hydrophobic hexyl chain and reactive boronic acid moiety allow for its use in the synthesis of complex molecules and functional materials.[4]

-

Organic Synthesis: It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals.[4]

-

Materials Science: The compound is utilized in the creation of advanced materials, including polymers and liquid crystals, where the hexylphenyl group can influence the material's physical properties.[4]

-

Drug Discovery: Phenylboronic acid derivatives are of significant interest in drug development. They can act as inhibitors for certain enzymes, such as serine proteases.[5] Furthermore, their ability to form reversible covalent bonds with diols is exploited for targeted drug delivery systems.[6][7]

-

Targeted Cancer Therapy: A prominent application of phenylboronic acids is in targeting sialic acid residues that are overexpressed on the surface of cancer cells.[6][8] This interaction allows for the selective delivery of therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving boronic acids, with a focus on the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Subsequently, add the palladium catalyst (typically 0.01-0.05 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature (commonly 80-110 °C) and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound.

Targeted Drug Delivery to Cancer Cells

Phenylboronic acid (PBA) moieties can be incorporated into drug delivery systems, such as nanoparticles, to target cancer cells. This is achieved through the specific interaction between PBA and sialic acid, which is often overexpressed on the surface of tumor cells, particularly in the acidic tumor microenvironment.

Caption: PBA-functionalized nanocarrier targeting sialic acid on a cancer cell.

Suzuki-Miyaura Coupling Reaction Workflow

The Suzuki-Miyaura reaction is a fundamental process in which this compound is frequently used. The workflow involves a series of well-defined steps from reactant preparation to product purification.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

- 1. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid-installed polymeric micelles for targeting sialylated epitopes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Hexylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Hexylphenylboronic Acid

This compound is an organoboron compound that is integral to various organic syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the creation of complex molecules for pharmaceuticals and advanced materials makes a thorough understanding of its solubility profile in different organic solvents crucial for reaction optimization, purification, and formulation. The hexyl group imparts a significant nonpolar character to the molecule, which influences its solubility behavior in comparison to its parent compound, phenylboronic acid.

Expected Solubility Profile

Based on the general principles of solubility and data from analogous compounds, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and acetone. These solvents can engage in hydrogen bonding with the boronic acid group.

-

Moderate to High Solubility in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions are also significant.

-

Moderate Solubility in less polar solvents such as chloroform and dichloromethane.

-

Low Solubility in nonpolar hydrocarbon solvents like hexanes and methylcyclohexane. The nonpolar hexyl chain may slightly improve solubility in these solvents compared to phenylboronic acid, but the polar boronic acid group will still dominate, leading to overall low solubility.

Solubility Data of Analogous Phenylboronic Acids

Due to the absence of specific quantitative data for this compound, the following table summarizes the experimentally determined solubility of the parent compound, phenylboronic acid, in several organic solvents. This information can serve as a useful, albeit approximate, guide. The presence of the hexyl group in this compound is expected to increase its solubility in less polar solvents and potentially decrease it in highly polar solvents compared to phenylboronic acid.

| Solvent | Mole Fraction (x) at given Temperature (°C) | Reference |

| Phenylboronic Acid | ||

| Chloroform | 0.05 at 20°C | [1][2] |

| 3-Pentanone | 0.2 at 20°C | [1][2] |

| Acetone | 0.25 at 20°C | [1][2] |

| Dipropyl ether | 0.3 at 20°C | [1][2] |

| Methylcyclohexane | <0.01 at 20°C | [1][2] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[3]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is crucial that excess solid remains at the end of the equilibration period to ensure a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[3]

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids by observing the dissolution of a solid in a liquid upon controlled heating.[1][2][4][5] This method measures the temperature at which a known concentration of the solute completely dissolves.

Methodology:

-

Sample Preparation: Prepare a series of samples with known mole fractions of this compound in the desired organic solvent in sealed vials.

-

Heating and Observation: Place the vials in a thermostated bath and begin stirring the mixtures. The temperature of the bath is slowly and constantly increased.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific mole fraction.[1][2][4][5] This can be determined visually or by using a luminance probe or a laser-based nephelometer that measures light scattering.[6]

-

Data Collection: Repeat the experiment for different compositions of the boronic acid and solvent to generate a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a boronic acid compound.

Caption: Workflow for determining boronic acid solubility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its general solubility can be inferred from the behavior of analogous compounds like phenylboronic acid.[1][2][7] For precise and reliable data, the standardized shake-flask method for thermodynamic solubility or the dynamic method for kinetic solubility are recommended.[3][5] The detailed protocols provided in this guide offer a robust framework for researchers to generate the specific solubility data required for their applications in drug development and organic synthesis.

References

4-Hexylphenylboronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hexylphenylboronic acid. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes information from analogous arylboronic acids, general principles of boronic acid chemistry, and established stability testing protocols to offer a thorough resource for the handling, storage, and stability assessment of this compound.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its ability to form carbon-carbon bonds. Its long alkyl chain imparts specific solubility and electronic properties that are advantageous in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. However, like other boronic acids, its stability can be a critical factor influencing its reactivity, purity, and shelf-life. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring its effective and reproducible use in research and development.

Intrinsic Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including moisture, pH, light, temperature, and the presence of oxidizing agents. The primary degradation pathways for arylboronic acids are well-documented and include protodeboronation, oxidation, and the formation of boroxine anhydrides.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid moiety with a hydrogen atom. In the case of this compound, this would lead to the formation of hexylbenzene. This reaction is often catalyzed by aqueous conditions and can be influenced by pH.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. For this compound, oxidative degradation would yield 4-hexylphenol. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The reaction is thought to proceed through the formation of a boronate ester with an oxidant, followed by rearrangement and hydrolysis.

Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is generally reversible upon the addition of water. While boroxine formation is a form of degradation as it alters the chemical nature of the starting material, it can often be reversed before use in subsequent reactions by treatment with water.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Forced Degradation of this compound in Solution

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 5 - 15 | Hexylbenzene, 4-Hexylphenol |

| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | 10 - 25 | Hexylbenzene, 4-Hexylphenol |

| Oxidative | 3% H₂O₂ | 24 | 25 | 15 - 40 | 4-Hexylphenol |

| Photolytic | UV/Vis light | 24 | 25 | 5 - 20 | 4-Hexylphenol, Hexylbenzene |

Table 2: Illustrative Solid-State Stability of this compound

| Stress Condition | Condition | Time (days) | Expected Degradation (%) | Major Degradation Products |

| Thermal | 80°C | 7 | 2 - 10 | Boroxine, 4-Hexylphenol |

| Humidity | 90% RH | 7 | 5 - 20 | Boroxine, Hexylbenzene |

| Photolytic | UV/Vis light | 7 | 2 - 15 | 4-Hexylphenol, Boroxine |

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for boronic acids:

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down the rate of thermal degradation and boroxine formation. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | To minimize exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |

| Light | Protect from light (Amber vial) | To prevent photodegradation. |

| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis (protodeboronation) and boroxine formation/reversion. |

Experimental Protocols for Stability Studies

To obtain specific stability data for this compound, a forced degradation study should be performed. The following are detailed protocols for key experiments.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Suitable stability chambers (for thermal and photolytic studies)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat at an elevated temperature (e.g., 80°C).

-

Photostability (Solid and Solution): Expose the solid and stock solution to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating analytical method.

Stability-Indicating HPLC Method Protocol

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the more nonpolar compounds. A typical gradient might be 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 220 nm or 254 nm) or use a PDA to acquire the full spectrum for peak purity analysis.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

This compound is a valuable synthetic building block, but its utility is dependent on its stability. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation can be mitigated through proper storage and handling. This guide provides a framework for understanding these stability considerations and for developing robust analytical methods to assess the purity and degradation of this compound. For critical applications, it is strongly recommended that researchers and drug development professionals conduct specific stability studies under their intended use and storage conditions to ensure the quality and reliability of this important reagent.

Spectroscopic Profile of 4-Hexylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-hexylphenylboronic acid (CAS No: 105365-50-2). While direct experimental spectra are not publicly available in major databases as of this writing, this document compiles predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols to aid in the characterization of this compound.

Compound Information

This compound is an organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules makes its thorough characterization essential for researchers in medicinal chemistry and materials science.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉BO₂ | [1][2] |

| Molecular Weight | 206.09 g/mol | [1] |

| IUPAC Name | (4-hexylphenyl)boronic acid | [1] |

| CAS Number | 105365-50-2 | [1][2] |

| Physical Form | White to off-white crystalline powder | [3] |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass can be used to confirm its identity.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[4] This data is crucial for interpreting high-resolution mass spectra.

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.15509 |

| [M+Na]⁺ | 229.13703 |

| [M-H]⁻ | 205.14053 |

| [M]⁺ | 206.14726 |

| Monoisotopic Mass | 206.14781 Da |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for obtaining the mass spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two with water.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺ in positive mode, and [M-H]⁻ in negative mode).

-

Data Analysis: Compare the observed m/z values with the predicted values to confirm the presence and identity of the compound. It is important to note that boronic acids have a tendency to form cyclic trimers (boroxines), which may be observed in the mass spectrum at higher m/z values.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are the expected chemical shifts for this compound based on its structure and data from analogous compounds.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to Boron) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic (meta to Boron) | 7.2 - 7.4 | Doublet | 2H |

| -B(OH)₂ | 4.5 - 6.0 (broad) | Singlet | 2H |

| -CH₂- (benzylic) | 2.6 - 2.8 | Triplet | 2H |

| -CH₂- (alkyl chain) | 1.5 - 1.7 | Multiplet | 2H |

| -CH₂- (alkyl chain) | 1.2 - 1.4 | Multiplet | 6H |

| -CH₃ | 0.8 - 1.0 | Triplet | 3H |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-B) | 130 - 135 (may be broad or unobserved) |

| Aromatic (ortho to Boron) | 135 - 138 |

| Aromatic (meta to Boron) | 128 - 130 |

| Aromatic (para to Boron) | 145 - 148 |

| -CH₂- (benzylic) | 35 - 37 |

| -CH₂- (alkyl chain) | 31 - 33 |

| -CH₂- (alkyl chain) | 28 - 30 |

| -CH₂- (alkyl chain) | 22 - 24 |

| -CH₃ | 13 - 15 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1600 - 1620 | Medium |

| B-O stretch | 1330 - 1380 | Strong |

| C-B stretch | 1080 - 1120 | Medium |

| C-H bend (aromatic) | 800 - 850 | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound | C12H19BO2 | CID 4197864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 4. PubChemLite - this compound (C12H19BO2) [pubchemlite.lcsb.uni.lu]

Commercial Availability and Applications of 4-Hexylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of 4-hexylphenylboronic acid. This versatile building block is of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials through Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Safety Data

This compound is a white to off-white crystalline powder.[1] Key properties and safety information are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105365-50-2 | [1] |

| Molecular Formula | C₁₂H₁₉BO₂ | [1] |

| Molecular Weight | 206.09 g/mol | [1] |

| Melting Point | 81 - 84 °C | [1] |

| Purity | Typically ≥97% | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | |

| Storage | Store at room temperature or refrigerated (2-8°C), under an inert atmosphere. | |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The table below provides a summary of offerings from several key vendors. Pricing is approximate and subject to change; it is recommended to request a formal quote for bulk quantities.

| Supplier | Purity | Available Quantities | Approximate Price (USD) |

| Chem-Impex | 97-105% (titration) | 1g, 5g, Bulk | $82/1g, $299/5g |

| Boron Molecular | >97% | 1g, 5g, 10g, 25g | $40/1g, $480/25g |

| TCI America | >98% | 1g, 5g, 25g | ~$82/1g (via distributors) |

| BLDpharm (via Lead Sciences) | ≥97% | 1g, 5g, 25g | ~ |

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1-Bromo-4-hexylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromo-4-hexylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flask under an inert atmosphere, dissolve trimethyl borate (1.5 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.

-

Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl.

-

Stir vigorously for 1-2 hours until two clear layers are formed.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.

-

Caption: Synthesis of this compound via Grignard reaction.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly for the synthesis of biaryl compounds. The hexyl group can impart desirable properties such as increased solubility in organic solvents and can play a role in the liquid crystalline or biological properties of the final product.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst and degas for another 5 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its application in Suzuki-Miyaura coupling allows for the straightforward introduction of a hexylphenyl moiety, enabling the synthesis of a wide range of functionalized biaryl compounds. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Hydrolysis of 4-Hexylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4-hexylphenylboronic acid, a compound of interest in organic synthesis and drug development. The stability of the boronic acid functional group in aqueous environments is a critical factor in its application, particularly in biological systems. This document details the underlying principles of its hydrolysis, experimental protocols for its study, and its interaction with biological targets.

Introduction to this compound and its Hydrolysis

This compound belongs to the class of arylboronic acids, which are characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. The presence of a hexyl group at the para position of the phenyl ring influences its electronic properties and, consequently, its reactivity and stability. The hexyl group is an electron-donating group, which generally slows down the rate of hydrolysis compared to unsubstituted phenylboronic acid.

The hydrolysis of a boronic acid is a reversible reaction that can lead to the formation of boric acid and the corresponding arene. This process is of significant concern in drug development, as the stability of a boronic acid-based drug candidate in physiological conditions (aqueous environment, pH ~7.4) is paramount for its efficacy and safety.

The general mechanism for the hydrolysis of arylboronic acids is influenced by pH. Under neutral or acidic conditions, the boronic acid exists in a neutral trigonal planar form. In basic conditions, it can accept a hydroxide ion to form a more reactive, tetravalent boronate species.

Quantitative Data on the Hydrolysis of Arylboronic Acids

| Substituent (para-) | Solvent System | Half-life (t½) in water (min) | Half-life (t½) at pH 7.4 (min) | Reference |

| -OH | Water / 50 mM Sodium Phosphate Buffer | ~10 | < 5 | [1] |

| -NHCOCH₃ | Water / 50 mM Sodium Phosphate Buffer | ~10 | < 5 | [1] |

| -NH₂ | Water / 50 mM Sodium Phosphate Buffer | ~180 | ~5 | [1] |

Note: The hexyl group is an electron-donating group, similar to the amino group, which suggests that this compound would exhibit slower hydrolysis in water compared to hydroxyl- and acetamido-substituted analogs. However, at physiological pH, the hydrolysis is expected to be significantly faster.

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the boronic acid and its hydrolysis products over time.

Detailed HPLC Protocol for Monitoring the Hydrolysis of this compound

Objective: To quantify the rate of hydrolysis of this compound in an aqueous buffer solution at a specific pH and temperature.

Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

-

Formic acid (for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system equipped with a UV detector and a C18 reversed-phase column

Procedure:

-

Preparation of Buffer Solution: Prepare a phosphate buffer solution (e.g., 50 mM) at the desired pH (e.g., 7.4) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in HPLC-grade water. Filter the buffer through a 0.45 µm filter.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the prepared buffer. These will be used to create a calibration curve.

-

-

Hydrolysis Reaction Setup:

-

Initiate the hydrolysis reaction by adding a known amount of the this compound stock solution to a stirred, thermostated vessel containing the prepared buffer solution at the desired temperature (e.g., 37 °C).

-

The final concentration of the boronic acid should be within the range of the calibration curve.

-

-

Sample Collection:

-

At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot with a solvent that stops the hydrolysis, such as cold acetonitrile. This also serves to precipitate any salts that may interfere with the analysis.

-

Filter the samples through a 0.22 µm syringe filter into autosampler vials.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the this compound from its hydrolysis product (4-hexylbenzene) and boric acid. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B, and then return to the initial conditions for equilibration.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., 230 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in each of the collected samples.

-

Plot the concentration of this compound versus time.

-

Determine the rate constant (k) of the hydrolysis reaction by fitting the data to the appropriate kinetic model (e.g., pseudo-first-order kinetics). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

-

Biological Relevance: Inhibition of Serine Proteases

Boronic acids are well-known for their ability to act as potent and reversible inhibitors of serine proteases. This interaction is of significant interest to drug development professionals, as many disease pathways involve serine protease activity. This compound, with its lipophilic hexyl group, may exhibit favorable interactions with the hydrophobic pockets of enzyme active sites.

The inhibitory mechanism involves the formation of a covalent bond between the boron atom of the boronic acid and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

Signaling Pathway: Serine Protease Inhibition by a Boronic Acid

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Experimental Workflow: Hydrolysis Kinetics Study

The following diagram outlines the logical workflow for conducting a hydrolysis kinetics study of this compound.

Caption: Experimental workflow for hydrolysis kinetics study.

Conclusion

The hydrolysis of this compound is a critical parameter for its application in drug development and other fields. While specific kinetic data remains to be fully elucidated, the general principles of arylboronic acid hydrolysis, combined with the provided experimental protocols, offer a robust framework for its investigation. The electron-donating nature of the hexyl group is expected to confer a degree of stability against hydrolysis compared to electron-withdrawn analogs. Furthermore, the potential for this compound to act as a serine protease inhibitor highlights its relevance in the design of novel therapeutics. The methodologies and information presented in this guide are intended to support researchers and scientists in their efforts to understand and utilize this important class of compounds.

References

The Core Mechanism of 4-Hexylphenylboronic Acid in Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials. A key reagent in many Suzuki couplings is the organoboron species, with arylboronic acids being particularly common due to their stability and reactivity.

This technical guide provides an in-depth exploration of the mechanism of action of a representative arylboronic acid, 4-hexylphenylboronic acid, in the Suzuki coupling reaction. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic routes in drug discovery and development.

Core Mechanism of Action: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in the transmetalation step, where the 4-hexylphenyl group is transferred to the palladium center.

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar palladium(II) complex. The palladium is oxidized from the 0 to the +2 oxidation state. The reactivity of the aryl halide in this step generally follows the order: I > Br > Cl > F.

Transmetalation

Transmetalation is the key step where this compound enters the catalytic cycle. For the transmetalation to occur, the boronic acid must first be activated by a base. The base (e.g., carbonate, hydroxide, phosphate) reacts with the boronic acid to form a more nucleophilic boronate species.

There are two generally accepted pathways for the subsequent transmetalation:

-

The "Boronate" Pathway: The activated boronate species displaces the halide from the palladium(II) complex, forming a new intermediate where both the aryl group from the halide and the 4-hexylphenyl group are attached to the palladium.

-

The "Oxo-Palladium" Pathway: The halide on the palladium(II) complex is first replaced by a ligand from the base (e.g., -OH, -OR). This palladium-alkoxide or -hydroxide complex then reacts with the neutral boronic acid.

In either pathway, the result is the formation of a diorganopalladium(II) complex, with the 4-hexylphenyl group now bonded to the palladium center.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the aryl group from the original halide and the 4-hexylphenyl group) on the palladium(II) complex are coupled, forming the desired biaryl product. This process reduces the palladium from the +2 to the 0 oxidation state, regenerating the active palladium(0) catalyst, which can then participate in a new catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the complete catalytic cycle for the Suzuki coupling of this compound with an aryl bromide.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data Summary

While specific kinetic data for the Suzuki coupling of this compound is not extensively published, data from closely related analogs such as 4-butylphenylboronic acid and phenylboronic acid provide valuable insights into expected reactivity and yields. The following table summarizes representative quantitative data for the Suzuki coupling of these analogs with various aryl halides.

| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Butylphenylboronic acid | 4-Bromoacetophenone | Pd(II)-NHC complex | KOH | IPA/Water (1:1) | RT | 0.17 | 52 | [1] |

| 4-Butylphenylboronic acid | 4-Iodoacetophenone | Pd(II)-NHC complex | KOH | IPA/Water (1:1) | RT | 0.17 | 76 | [1] |

| 4-Butylphenylboronic acid | 4-Chloroacetophenone | Pd(II)-NHC complex | KOH | IPA/Water (1:1) | RT | 0.17 | 78 | [1] |

| Phenylboronic acid | 4-Bromoanisole | Pd(0) Nanoparticles | K₂CO₃ | Ethanol/Water | 70 | 1 | >95 | [2] |

| Phenylboronic acid | 4-Iodoanisole | Pd/H-MOR | K₂CO₃ | Ethanol/Water (1:4) | 80 | 0.5 | 95 | [3] |